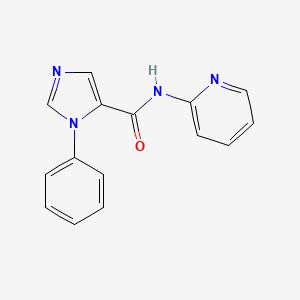
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide, also known as PHCCC, is a chemical compound that belongs to the imidazole class of compounds. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This means that it enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. PHCCC has been studied extensively for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, known as the allosteric modulatory site. This results in an increase in the activity of mGluR4, which in turn leads to the modulation of neurotransmitter release in the brain. The exact mechanism of action of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This can lead to an increase in the release of certain neurotransmitters, such as glutamate, which is involved in the regulation of synaptic plasticity and learning and memory. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has a number of advantages for lab experiments. It is a selective positive allosteric modulator of mGluR4, which means that it can be used to study the role of this receptor in various neurological disorders. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have a high degree of potency and selectivity, which makes it a useful tool for studying the pharmacology of mGluR4. However, one limitation of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are a number of future directions for the study of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. One area of research is the development of novel therapies for neurological disorders based on the modulation of mGluR4 activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide on mGluR4 signaling. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 may lead to the discovery of new therapeutic targets for neurological disorders.
Métodos De Síntesis
The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide involves a multistep process. The first step is the preparation of 2-bromo-5-chloropyridine, which is then reacted with 2-amino-5-phenyl-1H-imidazole-4-carboxamide to yield 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and depression. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This makes 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide a promising candidate for the development of novel therapies for these disorders.
Propiedades
IUPAC Name |
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-17-14)13-10-16-11-19(13)12-6-2-1-3-7-12/h1-11H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECGHOXLPFSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
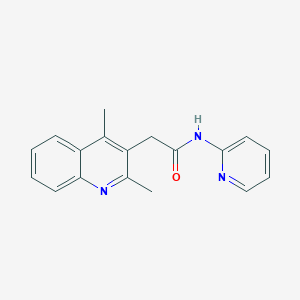
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
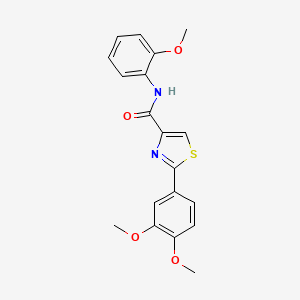
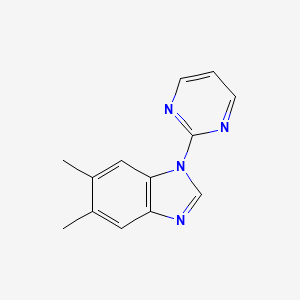
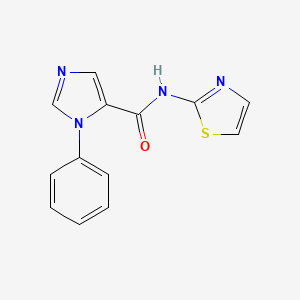
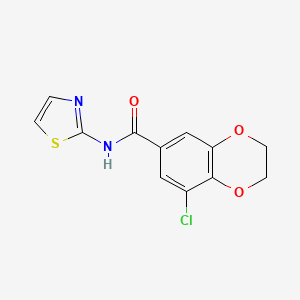
![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
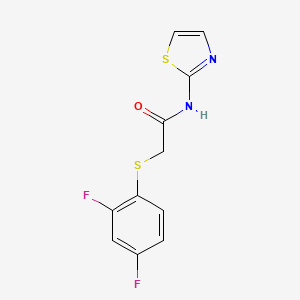
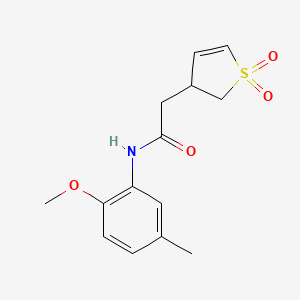
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)